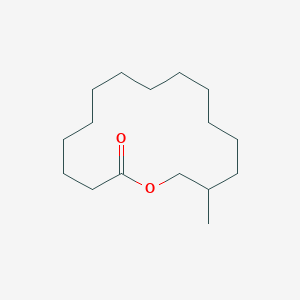

Oxacyclohexadecan-2-one, 15-methyl-

Description

Contextualization within Macrocyclic Lactone Chemistry

Macrocyclic lactones are a class of compounds characterized by a large ring structure containing an ester functional group. These compounds are of significant interest due to their diverse biological activities and their widespread use in the fragrance industry for their musk-like scents. illinois.edu Oxacyclohexadecan-2-one, 15-methyl-, with its 16-membered ring, is a notable member of this family. The parent compound, Oxacyclohexadecan-2-one, also known as cyclopentadecanolide or Exaltolide, is a well-studied synthetic musk. wikipedia.orgnih.gov The addition of a methyl group at the 15-position creates a chiral center, leading to stereoisomers with potentially distinct properties. The study of such analogs contributes to a deeper understanding of structure-activity relationships within this class of molecules. nih.gov

Significance in Natural Product Chemistry

A pivotal discovery in the study of Oxacyclohexadecan-2-one, 15-methyl- was its identification as a natural product. Research has shown its presence in the essential oil of Angelica archangelica L., commonly known as garden angelica. thegoodscentscompany.comresearchgate.net In this context, the compound is often referred to by its synonym, 14-Methylpentadecano-15-lactone, or the trivial name Muscolide. researchgate.netnist.gov The isolation of Muscolide from a natural source underscores the importance of botanical exploration in identifying novel chemical entities. Angelica archangelica has a history of use in traditional food and medicine, and the identification of its volatile components, including this macrocyclic lactone, is crucial for understanding its chemical profile. researchgate.net

Structure

3D Structure

Properties

CAS No. |

32539-92-7 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

15-methyl-oxacyclohexadecan-2-one |

InChI |

InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)18-14-15/h15H,2-14H2,1H3 |

InChI Key |

BXUAFPXADZNGNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)OC1 |

Origin of Product |

United States |

Occurrence and Biosynthesis of Oxacyclohexadecan 2 One, 15 Methyl

Natural Sources and Isolation Methodologies

The identification of complex organic molecules from natural sources relies on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for separating and identifying volatile and semi-volatile compounds from intricate mixtures like plant extracts.

While direct evidence for the presence of Oxacyclohexadecan-2-one, 15-methyl- is not extensively reported in the specified botanical extracts, studies on related compounds and plant constituents provide context for its potential occurrence.

Angelica archangelica (Angelica Root Oil): The essential oil of angelica root is a known source of macrocyclic lactones, including the unmethylated analog, Oxacyclohexadecan-2-one (also called Cyclopentadecanolide). wikipedia.orgnih.gov This compound is a significant contributor to the oil's characteristic musky scent. wikipedia.org The presence of this structural backbone suggests that methylated variants could potentially exist, though they have not been explicitly identified in major surveys.

Lonicera japonica (Japanese Honeysuckle): Oxacyclohexadecan-2-one has also been reported as a constituent of Lonicera japonica. nih.gov

Moringa oleifera: Extensive GC-MS analyses of Moringa oleifera leaf and seed extracts have identified a vast array of compounds, including numerous fatty acids, esters, and other lipids. nih.govresearchgate.net While one study identified "Cyclopentadecanone, 2-hydroxy-," an isomer of the unmethylated lactone, the specific 15-methyl- derivative has not been reported. amazonaws.com The rich and diverse lipid profile of Moringa makes it a plausible, yet unconfirmed, source for such macrocyclic lactones. nih.govresearchgate.net

Peganum harmala and Eremostachys macrophylla: There is currently a lack of specific scientific literature identifying Oxacyclohexadecan-2-one, 15-methyl- in extracts from Peganum harmala or Eremostachys macrophylla.

Table 1: Occurrence of Related Macrocyclic Compounds in Specified Plants

| Compound | Plant Source(s) | Citation |

| Oxacyclohexadecan-2-one | Angelica archangelica, Lonicera japonica | wikipedia.orgnih.gov |

| Cyclopentadecanone, 2-hydroxy- | Moringa oleifera | amazonaws.com |

The biological origin of macrocyclic lactones like Oxacyclohexadecan-2-one, 15-methyl- is rooted in the secondary metabolism of plants and some microorganisms. rsc.org These compounds are not essential for primary growth and development but often serve ecological functions. In plants, they can be found in various tissues, including roots, leaves, and flowers, often concentrated in essential oils. wur.nl Their biosynthesis is closely linked to fatty acid metabolism. nih.govacs.org

Proposed Biosynthetic Pathways

The biosynthesis of many macrocyclic lactones and ketones is not fully elucidated, but research into similar molecules, such as the musk-scented ketone, Muscone (B1676871), provides a strong model for a proposed pathway.

The biosynthesis is believed to start from fatty acids. For Oxacyclohexadecan-2-one, 15-methyl-, the precursor is likely a methylated long-chain fatty acid. The biosynthesis of the structurally similar compound, Muscone (3-methylcyclopentadecanone), initiates with branched-chain precursors. google.compatsnap.com

A proposed pathway would involve:

Initiation with a Branched-Chain Starter: The synthesis likely begins with a branched-chain molecule such as 2-ketoisovalerate. google.compatsnap.com

Fatty Acid Synthesis: This starter unit is then extended by fatty acid synthase (FAS) enzymes, which add two-carbon units from malonyl-CoA in successive cycles to build the long carbon chain. google.com This process would result in the formation of 14-methyl-pentadecanoyl-CoA.

Once the precursor fatty acid is formed, a series of enzymatic modifications are required to produce the final macrocyclic lactone.

ω-Hydroxylation: The terminal (ω) carbon of the fatty acid chain undergoes hydroxylation to form ω-hydroxy-14-methyl-pentadecanoic acid. This reaction is typically catalyzed by cytochrome P450 monooxygenases. google.com

Lactonization: The final step is the intramolecular esterification (lactonization) where the newly introduced hydroxyl group attacks the carboxyl group of the same molecule, closing the ring to form Oxacyclohexadecan-2-one, 15-methyl-. This cyclization can be catalyzed by specific enzymes like lactone lipases or may occur spontaneously. google.com

Another relevant class of enzymes is the Fatty Acyl Reductases (FARs) . These enzymes catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to primary fatty alcohols. nih.govnih.gov While the direct pathway to the lactone involves hydroxylation, FARs are crucial in the broader context of fatty acid modification in plants, producing the alcohol precursors for compounds like wax esters. elifesciences.orgfrontiersin.org

Table 2: Proposed Key Enzymes in the Biosynthesis of Oxacyclohexadecan-2-one, 15-methyl-

| Enzyme Class | Proposed Function | Citation |

| Fatty Acid Synthase (FAS) | Elongation of the branched-chain precursor to form a C16 fatty acid chain. | google.com |

| Cytochrome P450 Monooxygenase | Terminal (ω) hydroxylation of the fatty acid. | google.com |

| Lactone Lipase (B570770)/Synthase | Catalysis of the intramolecular cyclization to form the lactone ring. | google.com |

The genetic basis for the biosynthesis of Oxacyclohexadecan-2-one, 15-methyl- has not been specifically identified. However, by drawing parallels with the biosynthesis of muscone in musk deer and related compounds in other organisms, we can infer the types of genes involved. nih.govzoores.ac.cn

The key genetic determinants would likely include:

Genes encoding Fatty Acid Synthase (FAS) complexes (e.g., FAS1, FAS2) : These are fundamental for building the carbon backbone of the precursor molecule. google.com

Genes for Cytochrome P450 enzymes : A large and diverse family of genes, with specific members responsible for the critical hydroxylation step. google.com

Genes encoding acyl-CoA thioesterases or lactone synthases : These would be responsible for releasing the fatty acid and catalyzing the final ring closure. google.com

Genomic and transcriptomic studies in plants known to produce macrocyclic lactones are essential to pinpoint the specific genes and regulatory networks controlling the production of these specialized metabolites. zoores.ac.cn

Chemical Synthesis and Derivatization Strategies for Oxacyclohexadecan 2 One, 15 Methyl

Total Synthesis Approaches

The construction of the 16-membered lactone ring of Oxacyclohexadecan-2-one, 15-methyl- can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic methods.

Classical Organic Synthesis Methodologies (e.g., Baeyer–Villiger Oxidation, Intramolecular Esterification)

Classical methods remain fundamental in the synthesis of macrocyclic lactones. The Baeyer-Villiger oxidation and intramolecular esterification are two of the most prominent strategies.

The Baeyer–Villiger oxidation is a powerful reaction that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, typically uses peroxyacids (e.g., m-CPBA) or peroxides as the oxidant. wikipedia.orgnih.gov The regioselectivity of the oxidation is predictable, with the oxygen atom generally inserting on the more substituted side of the carbonyl group. For the synthesis of a 16-membered lactone like Oxacyclohexadecan-2-one, 15-methyl-, a corresponding 15-membered cyclic ketone (e.g., 3-methylcyclopentadecanone, also known as muscone) would be the substrate. wikipedia.org The reaction proceeds through the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms dictates the final product.

Intramolecular esterification , or macrolactonization, is the most direct method for forming the lactone ring from a linear ω-hydroxycarboxylic acid precursor. ewadirect.com The primary challenge in macrolactonization is to favor the intramolecular cyclization over intermolecular polymerization, which is typically achieved by working under high-dilution conditions. ewadirect.com Several named reactions have been developed to facilitate this transformation with high efficiency. ewadirect.com

| Macrolactonization Method | Reagent/Conditions | Description |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | The hydroxy acid is first converted to a mixed anhydride, which then undergoes an intramolecular acyl substitution catalyzed by DMAP to form the lactone. |

| Mukaiyama Macrolactonization | 2-Chloro-1-methylpyridinium iodide, Triethylamine | This method relies on the activation of the carboxylic acid with an onium salt to promote cyclization. ewadirect.com |

| Steglich Esterification | DCC or EDC, DMAP | A carbodiimide (B86325) is used to activate the carboxylic acid, allowing for subsequent intramolecular attack by the hydroxyl group. acs.org |

These methods are crucial for the final ring-closing step in many total syntheses of macrocyclic lactones. nih.gov

Utilization of Renewable Feedstocks in Synthesis

Increasingly, research focuses on the synthesis of valuable chemicals from renewable resources to enhance sustainability. nih.govmontanarenewables.com The synthesis of long-chain molecules like the precursor to Oxacyclohexadecan-2-one, 15-methyl- can potentially start from biomass-derived feedstocks. nih.gov Lignocellulose, animal fats (tallow), and various vegetable oils (e.g., canola, corn oil) are rich sources of fatty acids and other functionalized molecules that can be chemically modified. nih.govmontanarenewables.com

For instance, a potential biosynthetic pathway has been explored using genetically engineered yeast to produce muscone (B1676871). patsnap.com This process starts with simple precursors like malonyl-ACP and 2-ketoisovalerate, which are converted into 14-methyl-pentadecanoyl-coenzyme A. patsnap.com This intermediate is then transformed into ω-hydroxy-14-methyl-pentadecanoic acid, which can be cyclized to form the target macrocycle. patsnap.com Such biotechnological approaches represent a promising avenue for the sustainable production of these compounds.

Industrial Scale Production Methods (e.g., Ring Expansion of Cyclododecanone, Depolymerization of Hydroxypentadecanoic Acid Polyesters)

For industrial production, cost-effectiveness and scalability are paramount. Ring expansion reactions provide an efficient way to construct large rings from smaller, more readily available cyclic compounds. A well-known industrial synthesis of muscone starts from cyclododecanone, a 12-membered ring ketone. ias.ac.in Methodologies exist to expand the ring by three carbons to achieve the 15-membered carbocyclic core of muscone. researchgate.net A similar strategy could be envisioned for lactone synthesis, where a cyclic ketone is expanded and subsequently converted to the lactone via Baeyer-Villiger oxidation.

Another industrial approach involves the depolymerization of polyesters. If a polyester (B1180765) of 15-hydroxy-15-methyl-hexadecanoic acid can be produced, its controlled thermal or catalytic depolymerization can yield the monomeric macrocyclic lactone. This method relies on shifting the equilibrium from the polymer to the monomer, often by distilling the more volatile macrocycle out of the reaction mixture under vacuum.

Derivatization and Functionalization Studies

Once the macrocyclic scaffold is synthesized, further chemical modifications can be performed to create structural analogs or introduce new functionalities.

Synthesis of Structural Analogs and Chiral Variants

The synthesis of structural analogs and different chiral versions of Oxacyclohexadecan-2-one, 15-methyl- is of interest for studying structure-activity relationships. The natural form of related compounds like muscone is the (R)-enantiomer, which is noted to have a stronger odor than its (S)-isomer. ias.ac.in

Numerous synthetic strategies have been developed to produce enantiomerically pure macrocycles. chemicalbook.com These often involve either starting from a chiral pool molecule, such as (+)-citronellal, or employing asymmetric reactions. ias.ac.inchemicalbook.com Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for constructing the macrocyclic ring in many syntheses of muscone and its analogs. researchgate.netnih.gov For example, the synthesis of both (R)- and (S)-muscone has been achieved from chiral building blocks using RCM as the key ring-forming step. nih.gov The synthesis of analogs with different ring sizes or containing other functional groups, such as difluoromethylene (CF2) groups, has also been reported to explore their properties. researchgate.net

Targeted Chemical Transformations (e.g., Electron Transfer Reduction of Lactones)

Lactones can undergo various targeted chemical transformations. A notable example is their reduction. While strong reducing agents like lithium aluminum hydride typically reduce lactones to the corresponding diols, milder and more selective methods have been developed.

A significant advancement is the use of samarium(II) iodide (SmI2) in the presence of water for the electron transfer reduction of lactones. rsc.orgnih.gov This method is highly efficient for reducing lactones of all ring sizes to their corresponding diols in excellent yields and under very mild conditions. rsc.orgnih.gov The reaction proceeds through a radical anion intermediate. rsc.org This protocol is chemoselective and tolerates sensitive functional groups, which might be affected by harsher reducing agents. rsc.org Other reagents, such as lithium triethylborohydride (LTBH), have also been used for the controlled reduction of sugar lactones to the corresponding hemiacetals (lactols). nih.gov

| Transformation | Reagent | Product | Key Features |

| Lactone Reduction | SmI2–H2O | Diol | High yield, mild conditions, chemoselective, applicable to all ring sizes. rsc.orgnih.gov |

| Lactone Reduction | Lithium Triethylborohydride (LTBH) | Hemiacetal (Lactol) | Efficient for sugar lactones, compatible with many protecting groups. nih.gov |

| Lactone Reduction | Lithium Aluminum Hydride (LiAlH4) | Diol | Strong, non-selective reducing agent. nih.gov |

These selective transformations expand the synthetic utility of macrocyclic lactones, allowing them to serve as intermediates for other complex molecules.

Functional Group Modification for Receptor Distribution Studies

To investigate the interaction of Oxacyclohexadecan-2-one, 15-methyl- with biological targets, such as olfactory receptors, and to visualize its distribution within an organism, functional group modification is employed to introduce a signaling moiety. A primary strategy is isotopic labeling, particularly with positron-emitting radionuclides like Carbon-11 (¹¹C), to create a radiotracer for Positron Emission Tomography (PET) imaging. mdpi.comresearchgate.net

The synthesis of a PET tracer based on this macrolactone would typically involve a late-stage introduction of the radionuclide to maximize the radiochemical yield, given the short half-life of ¹¹C (approximately 20.4 minutes). This process requires the synthesis of a suitable precursor molecule. For [¹¹C]Oxacyclohexadecan-2-one, 15-methyl-, a logical precursor would be a demethylated analogue, where the C-15 methyl group is replaced with a functional group suitable for methylation, such as a hydroxyl or phenoxide.

The radiosynthesis would then proceed by reacting this precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are generated from cyclotron-produced [¹¹C]CO₂. researchgate.netnih.gov The resulting radiolabeled macrolactone can be rapidly purified via High-Performance Liquid Chromatography (HPLC) and formulated for in vivo studies. mdpi.com This allows for non-invasive, real-time imaging of the compound's biodistribution and accumulation in specific tissues or organs.

Table 1: Hypothetical Radiolabeling Scheme for PET Studies

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | Standard organic synthesis reagents | To prepare a demethylated analogue of the target compound. |

| 2 | ¹¹C-Methylation | Precursor, [¹¹C]CH₃I or [¹¹C]CH₃OTf, base | To introduce the Carbon-11 radiolabel at the final step. |

| 3 | Purification | Semi-preparative HPLC | To isolate the pure radiolabeled compound from unreacted precursors and byproducts. mdpi.com |

Catalytic Methods in Synthesis

Catalysis is fundamental to the efficient synthesis of macrolactones, which are often challenging to prepare due to entropic factors that disfavor the formation of large rings. Both biocatalytic and organometallic catalytic methods offer powerful solutions.

Biocatalysis (e.g., Novozyme 435 for Ring-Opening Polymerization)

While not a method for synthesizing the monomer itself, biocatalysis is a key strategy for derivatizing macrolactones like Oxacyclohexadecan-2-one, 15-methyl- into functional polymers. Novozyme 435, a commercially available immobilized form of Lipase (B570770) B from Candida antarctica (CALB), is a highly effective and widely used biocatalyst for this purpose. semanticscholar.orgmdpi.com It excels in catalyzing the Ring-Opening Polymerization (ROP) of cyclic esters (lactones) to produce aliphatic polyesters. nih.govresearchgate.net

The polymerization of large-ring lactones, which have low ring strain, is often inefficient with traditional chemical catalysts. researchgate.net However, lipases like Novozyme 435 can effectively catalyze the ROP of macrolides, sometimes more rapidly than smaller lactones, to yield high molecular weight polymers. researchgate.net The reaction is typically conducted under mild conditions, for instance, in an organic solvent such as toluene (B28343) at temperatures between 70-90°C. researcher.lifenih.gov The enzyme's high selectivity allows it to tolerate a wide range of functional groups, which could be present in other co-monomers. researchgate.net The immobilized nature of Novozyme 435 also facilitates its removal from the reaction mixture and allows for its reuse, aligning with principles of green chemistry. researcher.life

Table 2: Typical Parameters for Novozyme 435-Catalyzed ROP of Macrolactones

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Catalyst | Novozyme 435 (Immobilized CALB) | High efficiency, selectivity, and reusability. semanticscholar.orgmdpi.com |

| Substrate | Macrolactone (e.g., Oxacyclohexadecan-2-one, 15-methyl-) | Monomer for polymerization. |

| Solvent | Toluene, Diphenyl ether | Provides a medium for the reaction. researcher.lifenih.gov |

| Temperature | 70–90 °C | Mild conditions that preserve enzyme activity. nih.govnih.gov |

| Product | High molecular weight aliphatic polyester | Functional biomaterial or specialty polymer. nih.gov |

Olefin Metathesis Catalysis (e.g., Ring-Closing Metathesis for Macrolactones)

Ring-Closing Metathesis (RCM) is a premier strategy for constructing macrocycles, including large-ring lactones. nih.govdrughunter.com This powerful reaction utilizes transition metal alkylidene catalysts, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a new carbon-carbon double bond, thereby closing a ring. nih.gov

To synthesize a macrolactone like Oxacyclohexadecan-2-one, 15-methyl- via RCM, a linear precursor is required. This precursor would be an ω-unsaturated ester containing two terminal alkene functionalities. When this diene is treated with a ruthenium catalyst, an intramolecular metathesis reaction occurs. The two terminal alkene groups react to form a new internal double bond, which becomes part of the macrocyclic ring, and a small, volatile olefin byproduct, such as ethylene, is released. rsc.org

A key advantage of RCM is its remarkable functional group tolerance, allowing for its application to complex and highly functionalized molecules. nih.gov The reaction is typically performed under high-dilution conditions (e.g., 0.01 M) to favor the desired intramolecular cyclization over competing intermolecular polymerization. researchgate.net The development of increasingly active and stable catalysts has made RCM a robust and reliable method for the synthesis of a wide array of macrolactones for the fragrance, pharmaceutical, and materials industries. drughunter.comrsc.org

Table 3: Common Catalysts for Ring-Closing Metathesis of Macrolactones

| Catalyst | Generation/Type | Key Features |

|---|---|---|

| Grubbs' Catalyst, 1st Gen | Ruthenium-based | Good activity, but sensitive to air and functional groups. |

| Grubbs' Catalyst, 2nd Gen | Ruthenium-based | Higher activity and greater stability to air and functional groups. |

| Hoveyda-Grubbs Catalyst, 2nd Gen | Ruthenium-based | High stability, potential for catalyst recovery and reuse. nih.gov |

| Schrock's Catalyst | Molybdenum-based | Very high activity, particularly for sterically hindered substrates. researchgate.net |

Advanced Spectroscopic and Computational Characterization of Oxacyclohexadecan 2 One, 15 Methyl and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of a molecule is confirmed through a combination of spectroscopic techniques. High-resolution mass spectrometry provides exact mass and elemental composition, while infrared and nuclear magnetic resonance spectroscopy reveal key functional groups and the connectivity of atoms.

High-Resolution Mass Spectrometry (HRMS) HRMS is critical for determining the elemental formula of a compound with high accuracy. For the parent compound, Oxacyclohexadecan-2-one, the exact mass is 240.208930132 Da. The 15-methyl derivative would have a molecular formula of C₁₆H₃₀O₂ and a corresponding increase in mass. In practice, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for identification. The electron ionization (EI) mass spectrum of the parent compound, Oxacyclohexadecan-2-one, shows a characteristic fragmentation pattern that aids in its identification.

Table 1: Key Mass Spectrometry Data for Oxacyclohexadecan-2-one

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₈O₂ | PubChem |

| Molecular Weight | 240.38 g/mol | PubChem |

| Exact Mass | 240.208930132 Da | PubChem |

| Ionization | Electron Ionization (70 eV) | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of a molecule in solution. ¹H and ¹³C NMR spectra would provide information on the chemical environment of each hydrogen and carbon atom in Oxacyclohexadecan-2-one, 15-methyl-. While specific experimental spectra for the 15-methyl derivative are not widely published, predictions can be made based on its structure. For instance, a predicted ¹H NMR spectrum can be generated to estimate the chemical shifts of protons in the molecule. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for Oxacyclohexadecan-2-one shows a prominent absorption band characteristic of the ester carbonyl (C=O) group, a defining feature of lactones. The specific wavenumber of this band provides insight into the ring strain and electronic environment of the carbonyl group. Data is available from various techniques, including Attenuated Total Reflectance (ATR) and vapor phase IR. nih.gov

Table 2: Infrared Spectroscopy Data for Oxacyclohexadecan-2-one

| Technique | Instrument | Source |

|---|---|---|

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. nih.gov |

| Vapor Phase IR | DIGILAB FTS-14 | John Wiley & Sons, Inc. nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the dynamic behavior, stability, and interaction potential of molecules, complementing experimental data.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, offering a view of their conformational flexibility and stability. In a recent study, the stability of the parent compound, Oxacyclohexadecan-2-one, when bound to beta-lactamase proteins was investigated using 100-nanosecond MD simulations. researchgate.net These simulations were performed to analyze the stability of the ligand-protein complex, fluctuations of the protein structure, compactness, and the nature of bonding interactions. researchgate.net The promising results from these simulations suggest a stable and potent inhibitory effect of the compound against these bacterial enzymes. researchgate.net

Large macrocyclic rings like Oxacyclohexadecan-2-one, 15-methyl- are characterized by high conformational flexibility. Identifying the most stable three-dimensional shape (conformation) is a significant challenge. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide highly accurate energies for different conformations, but their computational cost is high for large molecules. Therefore, methods like molecular mechanics (MM) are often employed for an initial exploration of the vast conformational landscape. nih.govresearchgate.net These studies show that such macrocycles exist not as a single rigid structure but as an ensemble of many low-energy conformations. researchgate.net The relative populations of these conformers can be estimated using Boltzmann statistics based on their calculated energy differences. The presence of a methyl group, as in the 15-methyl derivative, adds another layer of complexity to the conformational analysis, influencing the local shape of the macrocycle.

Ligand-protein docking is a computational technique that predicts the preferred binding orientation of a small molecule to a protein target. This method was used to explore the potential of Oxacyclohexadecan-2-one as an inhibitor of several carbapenemase-producing E. coli proteins, which are a major cause of antibiotic resistance. researchgate.net Specifically, the compound was docked against three beta-lactamase enzymes: NDM-1, NDM-5, and OXA-48. researchgate.net The results showed that Oxacyclohexadecan-2-one had a higher binding affinity (more negative docking score) for all three proteins compared to the control drug, Imipenem. researchgate.net This suggests a stronger interaction and potentially more potent inhibition of these key resistance enzymes.

Table 3: Comparative Docking Scores of Oxacyclohexadecan-2-one vs. Imipenem

| Target Protein | Oxacyclohexadecan-2-one Binding Affinity (kcal/mol) | Imipenem Binding Affinity (kcal/mol) |

|---|---|---|

| NDM-1 | -6.45 | -3.41 |

| NDM-5 | -6.05 | -3.99 |

| OXA-48 | -7.34 | -6.36 |

Data sourced from a 2025 study on beta-lactamase inhibition. researchgate.net

In silico tools are increasingly used to predict the biological activities and pharmacokinetic properties of compounds before they are synthesized or tested in the lab. As part of a virtual screening process, Oxacyclohexadecan-2-one was evaluated using tools like ProTox to predict toxicity and was filtered based on physicochemical properties described by Lipinski's Rule of 5. Furthermore, databases like COCONUT (COlleCtion of Open Natural ProdUcTs) provide links to advanced analysis through platforms such as the Chemical Checker tool. This tool can predict the bioactivity profile of a compound by comparing its chemical structure to those of known drugs and probes, offering hypotheses about its potential targets and mechanisms of action.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Oxacyclohexadecan-2-one, 15-methyl- |

| Oxacyclohexadecan-2-one |

| Imipenem |

| NDM-1 |

| NDM-5 |

Structure Activity Relationship Sar Studies for Oxacyclohexadecan 2 One, 15 Methyl

Elucidation of Key Structural Features and Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For macrocyclic musks, including lactones like Oxacyclohexadecan-2-one, 15-methyl-, the pharmacophore is generally defined by a combination of hydrophobic bulk and a polar, hydrogen-bonding feature.

The key structural components of Oxacyclohexadecan-2-one, 15-methyl- that contribute to its pharmacophoric profile are:

The Macrocyclic Ring: The large 16-membered ring, composed primarily of a hydrocarbon chain, forms a significant hydrophobic region. This lipophilic character is crucial for partitioning into nonpolar environments, such as biological membranes or the hydrophobic pockets of receptor proteins.

The Lactone Group: The ester functional group within the ring (-O-C=O) is a critical polar feature. The carbonyl oxygen acts as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a biological target, such as an olfactory receptor. pnas.org Studies on the human musk receptor OR5AN1 have shown that the odorant's keto or nitro functional groups form essential hydrogen bonds with the tyrosine-260 residue, an interaction that would be mirrored by the lactone's carbonyl group. pnas.org

A pharmacophore model for this class of compounds can be simplified as a geometric representation of these features, which can then be used to search for other molecules that might exhibit similar biological activity. nih.govyoutube.com

Quantitative Structure-Property Relationship (QSPR) Modeling of Molecular Descriptors (e.g., Prediction of Chromatographic Retention Indices)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. nih.gov A common application is the prediction of Gas Chromatography (GC) retention indices (RI), which is vital for the identification of volatile compounds like fragrances. nih.govconicet.gov.ar

Numerous studies have developed QSPR models for predicting the retention indices of flavor and fragrance compounds, which often include macrocyclic musks. These models calculate a wide array of molecular descriptors from the compound's structure and use statistical methods like Multiple Linear Regression (MLR) to find the best correlation with experimental RI values. researchgate.netresearchgate.net

Key findings from QSPR research relevant to compounds like Oxacyclohexadecan-2-one, 15-methyl- include:

Descriptor Importance: The most relevant descriptors for predicting retention indices are often topological and constitutional descriptors, which describe the molecular size, shape, and atom connectivity. conicet.gov.arresearchgate.net For a large set of 1208 flavor and fragrance compounds, it was found that 3D-descriptors did not offer significant information for modeling the retention index, while a topological index had high relevance. conicet.gov.ar

Model Accuracy: These models can achieve high levels of accuracy. For instance, a QSPR model for 151 essential oil compounds showed high statistical significance (R²train = 0.933, R²test =0.945), enabling reliable prediction of retention indices. researchgate.net Another study on 115 odor compounds established a QSPR with an R² value of 0.998 for an OV-101 column. conicet.gov.ar

Methodology: The process involves calculating a large number of molecular descriptors using software like DRAGON, selecting the most relevant descriptors through algorithms, and building a regression model. researchgate.net The model's predictive power is then validated using an external test set of compounds that were not used in the model's creation. conicet.gov.arresearchgate.net

The table below summarizes findings from representative QSPR studies on fragrance and essential oil components.

| Study Focus | Number of Compounds | Key Findings & Model Performance | Relevant Descriptors |

| Prediction of RI for Flavor & Fragrance Compounds | 1208 | Developed a predictive QSPR model for RI on an OV-101 column. The model demonstrated that 3D descriptors were less relevant than topological indices. conicet.gov.arresearchgate.net | Topological descriptors (e.g., solvation connectivity index) conicet.gov.ar |

| Prediction of RI for Essential Oil Compounds | 151 | Created a statistically significant model (R²test = 0.945) using Stepwise Multiple Linear Regression (SW-MLR) with only three descriptors. researchgate.net | Constitutional, topological, and geometrical descriptors researchgate.net |

| Prediction of RI for Volatile Organic Compounds (VOCs) in Peppers | 273 | Developed a reliable QSPR model using a Monte Carlo algorithm, identifying structural attributes that increase or decrease the retention index. nih.gov | SMILES-based and hydrogen-filled graph (HFG) descriptors nih.gov |

| Comprehensive QSRR for Essential Oil Components | 791 | Built robust models using both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) with high predictive power (Q²ext up to 98.4%). chemicalpapers.com | DRAGON molecular descriptors chemicalpapers.com |

Correlation between Chemical Structure and Biological Mechanisms

The biological effects of Oxacyclohexadecan-2-one, 15-methyl- are intrinsically linked to its three-dimensional structure and the reactivity of its functional groups.

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. nih.govyoutube.com These simulations provide atomic-level insights into how a molecule like Oxacyclohexadecan-2-one, 15-methyl- might interact with a biological target.

While direct MD simulations on Oxacyclohexadecan-2-one, 15-methyl- are not widely published, studies on the analogous compound muscone (B1676871) offer valuable parallels. For example, MD simulations were used to investigate the loading of muscone into a cyclodextrin-based metal-organic framework (CD-MOF). mdpi.com The simulations revealed that muscone molecules preferentially occupy specific cages within the framework, driven by non-covalent forces. mdpi.com

Similarly, MD simulations can be used to:

Predict Binding Modes: Model how the lactone binds to a receptor, such as the human musk receptor OR5AN1. pnas.org Simulations can identify the key amino acid residues involved in the interaction and calculate the binding energy.

Analyze Conformational Changes: The flexible macrocyclic ring can adopt numerous conformations. Simulations can explore the conformational landscape and identify low-energy, stable shapes that are most likely to be biologically active.

Understand Interaction Forces: The binding of the molecule to its target is governed by forces like van der Waals interactions, hydrophobic contacts, and hydrogen bonds. nih.gov MD simulations can dissect these forces, revealing which are most critical for binding affinity and specificity. nih.gov

The biological interactions of Oxacyclohexadecan-2-one, 15-methyl- are primarily dictated by its two main functional features: the lactone ring and the hydrophobic alkyl chain.

The Lactone Group: As a cyclic ester, the lactone group is the most reactive part of the molecule. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, which could lead to hydrolysis (ring-opening) under certain physiological conditions, although its large ring structure provides some stability. The most significant interaction in a biological context, however, is the ability of the carbonyl oxygen to act as a hydrogen bond acceptor. pnas.org This non-covalent interaction is crucial for the molecule's recognition by receptors, such as olfactory receptors, where it can form a hydrogen bond with residues like tyrosine or serine in the binding pocket. pnas.org This interaction is a cornerstone of its activity as a fragrance molecule.

In essence, the molecule's biological activity arises from a synergistic effect: the hydrophobic chain first facilitates entry and orientation within a nonpolar binding site, after which the strategically positioned lactone group forms a specific hydrogen bond that anchors the molecule, triggering a biological response.

Biological Mechanisms and Interactions of Oxacyclohexadecan 2 One, 15 Methyl

Mechanistic Investigations in Antimicrobial Contexts

No studies were found that specifically investigate the antimicrobial mechanisms of Oxacyclohexadecan-2-one, 15-methyl- . Research on other compounds, such as 15-Methylhexadecanoic Acid, has shown some antibacterial activities against various strains. researchgate.net

Beta-lactamase enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics. nih.govdrugs.com These enzymes hydrolyze the amide bond in the beta-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. icureach.com There are several classes of beta-lactamases, including serine beta-lactamases (Classes A, C, and D) and metallo-beta-lactamases (Class B) which require zinc for their activity. icureach.com

Inhibitors of these enzymes are crucial for overcoming antibiotic resistance. nih.gov For instance, inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A beta-lactamases. drugs.comicureach.com More recent developments include non-beta-lactam inhibitors like avibactam (B1665839), which shows activity against Class A, Class C, and some Class D (like OXA-48) enzymes. icureach.comnih.gov

There is no scientific evidence to suggest that Oxacyclohexadecan-2-one, 15-methyl- functions as a beta-lactamase inhibitor.

The binding of inhibitors to beta-lactamases can be covalent or non-covalent. "Suicide inhibitors" like clavulanic acid form a stable, covalent bond with a serine residue in the active site of the enzyme, leading to its irreversible inactivation. nih.govicureach.com Reversible inhibitors, such as avibactam, also bind to the active site but can dissociate, allowing the enzyme to potentially regain activity. medchemexpress.com

Enzyme kinetics studies are essential to characterize the potency of these inhibitors, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, avibactam inhibits TEM-1 and CTX-M-15 beta-lactamases with IC50 values of 8 nM and 5 nM, respectively. medchemexpress.com

No enzyme kinetic data is available for Oxacyclohexadecan-2-one, 15-methyl- in the context of beta-lactamase inhibition.

Roles in Inter-species Chemical Communication and Chemo-ecology (e.g., Pheromone Analogues)

Large lactones (macrolides) similar in structure to Oxacyclohexadecan-2-one are known to function as pheromones in various insect species. However, there is no specific research identifying Oxacyclohexadecan-2-one, 15-methyl- as a pheromone analogue or detailing its role in chemo-ecology. The related compound, Cervolide, is noted for its musk-like scent, a characteristic often associated with signaling molecules. thegoodscentscompany.comscentree.co

Modulatory Effects on Defined Cellular Pathways and Molecular Targets

There is no available research on the modulatory effects of Oxacyclohexadecan-2-one, 15-methyl- on any defined cellular pathways or specific molecular targets in mammalian or microbial cells.

Advanced Research Applications and Future Directions for Oxacyclohexadecan 2 One, 15 Methyl

Application as a Core Building Block in Complex Organic Synthesis

The molecular framework of Oxacyclohexadecan-2-one, 15-methyl- serves as a versatile scaffold for the construction of more complex chemical architectures. Its utility as a starting material or an intermediate is a focal point of research in specialized organic synthesis.

Macrocyclic compounds such as Oxacyclohexadecan-2-one, 15-methyl- are instrumental in the synthesis of macrocyclic polymers and oligomers. One of the key processes is ring-opening polymerization (ROP), a method that allows for the creation of high molecular weight polyesters. This synthetic approach is considered a green pathway for producing bio-based polyesters, contributing to a more sustainable and circular economy for plastics. upc.edu The resulting polymers, such as poly(pentadecanolide), are noted for their biodegradability, which stems from their hydrolysable ester bonds. nih.gov

The synthesis of these polymers can be achieved through various catalytic systems, including both organometallic compounds and enzymes like Candida antarctica lipase (B570770) B. upc.edu The choice of catalyst and reaction conditions can influence the properties of the final polymer. The resulting polyesters find applications in diverse fields, from packaging to the development of smart materials. upc.edu

Beyond polymerization, Oxacyclohexadecan-2-one, 15-methyl- holds potential as a precursor for the synthesis of specialty and fine chemicals. The structural features of this macrocycle can be chemically modified to yield molecules with specific functionalities. For instance, the lactone ring can be opened to produce long-chain hydroxy acids, which can then be further transformed.

While direct synthesis of terminally-branched iso-fatty acids from this specific lactone is a specialized area of research, the general principles of utilizing macrocycles for creating complex organic molecules are well-established. The synthesis of medium-ring and macrocyclic acetylenic lactones has been achieved through the ring expansion of oxabicycloalkenones, demonstrating a pathway to functionalized macrocycles. scielo.br These acetylenic lactones can then be hydrogenated to form the corresponding saturated lactones. scielo.br This highlights the potential for developing synthetic routes from macrocyclic lactones like Oxacyclohexadecan-2-one, 15-methyl- to other valuable chemical entities.

Development of Novel Bioactive Agents (e.g., Lead Compounds for Antibacterial Research)

The search for new bioactive compounds is a critical area of pharmaceutical and medicinal chemistry research. Macrocyclic compounds, in particular, have garnered significant interest due to their conformational flexibility and ability to interact with biological targets. researchgate.net The design and synthesis of novel macrocyclic compounds are of great interest due to their wide-ranging applications in medicine. researchgate.net

While specific studies detailing the antibacterial properties of Oxacyclohexadecan-2-one, 15-methyl- are not extensively documented in the provided results, the broader class of macrocyclic compounds is being explored for such applications. The development of new electronic and medical devices has spurred research into novel technologies, including the design and synthesis of compounds with potential applications as advanced materials. researchgate.net The synthesis of macrocyclic peptides, for example, is a burgeoning field, with these compounds showing promise for engaging challenging protein targets. nih.gov

Material Science Innovations

In the realm of material science, Oxacyclohexadecan-2-one, 15-methyl- and related macrocyclic lactones are contributing to the development of innovative materials with tailored properties. The focus is largely on creating biodegradable and biocompatible materials for a variety of applications.

The synthesis of biodegradable polymers from macrocyclic lactones is a significant area of research. These polymers, which include aliphatic polyesters, are designed to degrade through the action of enzymes and/or chemical deterioration associated with living organisms. nih.gov This biodegradability is a key advantage over traditional petroleum-derived plastics that accumulate in the environment. nih.gov

Polymers derived from these lactones, such as polyhydroxyalkanoates (PHAs), are produced by various bacterial species and exhibit thermoplastic properties. westminster.ac.uk These materials are being investigated for a wide range of applications, including in medicine, agriculture, and tissue engineering. westminster.ac.uk The properties of these biodegradable polymers can be tuned by creating blends and composites, further expanding their potential uses. westminster.ac.uk

The biocompatibility and biodegradability of polymers derived from macrocyclic lactones make them excellent candidates for advanced delivery systems. These polymeric vehicles can be engineered to encapsulate and release therapeutic agents in a controlled manner.

Biodegradable polymers such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL) are widely used in medical devices, including sutures, stents, and drug delivery systems. mdpi.com These materials can be fabricated into various forms, such as microspheres and nanofibers, to suit specific delivery requirements. The ability of these polymers to degrade into non-toxic products within the body is a major advantage for these biomedical applications. mdpi.com

Emerging Research Areas for Oxacyclohexadecan-2-one, 15-methyl-

The field of fragrance chemistry is undergoing a significant transformation, driven by the dual needs for novel scent profiles and more sustainable, ethically produced ingredients. For macrocyclic musks like Oxacyclohexadecan-2-one, 15-methyl-, future research is pivoting towards advanced computational methods and green production technologies. These emerging areas promise to unlock new molecular possibilities and revolutionize how such compounds are discovered, evaluated, and manufactured.

Chemoinformatic and Systems Biology Integration in Natural Product Research

While specific chemoinformatic or systems biology studies on Oxacyclohexadecan-2-one, 15-methyl- are not extensively documented in current literature, the broader field of macrocyclic musk research provides a clear roadmap for future applications. These computational and data-driven biological approaches are becoming indispensable for accelerating the discovery and understanding of complex natural products.

Chemoinformatics in Fragrance Design: Chemoinformatics applies computational methods to analyze and organize vast amounts of chemical data. symrise.com In fragrance research, it is instrumental in deciphering the complex structure-odor relationships (SORs) that govern how a molecule's architecture is perceived as a specific scent. For a compound like Oxacyclohexadecan-2-one, 15-methyl-, chemoinformatic tools can be used to predict its olfactory profile based on its structure and compare it to thousands of other known odorants.

Recent research into novel macrocyclic musk ketones has utilized computational tools to guide the design of new structures. For example, structural optimization and drug-protein docking software have been used to predict how effectively new musk analogs might bind to human olfactory receptors, a key step in identifying promising new fragrance molecules before undertaking costly and complex synthesis. escholarship.org This predictive power allows researchers to rationally design new compounds with potentially enhanced or unique musk characteristics.

Systems Biology and Scent Biosynthesis: Systems biology integrates computational and mathematical modeling to understand complex biological networks. perfumerflavorist.com In the context of natural fragrances, this approach is critical for mapping the biosynthetic pathways that produce these molecules in plants and microorganisms. perfumerflavorist.com By understanding the genetics and enzymatic processes involved, scientists can identify pathways for biotechnological production.

A landmark study on the floral scent of Prunus mume (mei) employed single-cell RNA sequencing (scRNA-seq) to create a high-resolution map of gene expression within flower petals. eurekalert.org This allowed researchers to pinpoint which specific cell types were responsible for producing key fragrance volatiles and to identify the exact genes involved in their synthesis. eurekalert.org This level of detailed biological understanding is a crucial precursor to metabolic engineering, where microorganisms like yeast can be programmed with the genetic information needed to produce specific fragrance compounds. forbes.combccresearch.com While the natural source of Oxacyclohexadecan-2-one, 15-methyl- is not prominently cited, these systems biology techniques could be applied if a natural source were identified, or used to design de novo production pathways in engineered microbes.

Table 1: Application of Chemoinformatic and Systems Biology in Fragrance Research

| Research Area | Technique/Tool | Subject Compound(s) | Key Finding |

|---|---|---|---|

| Structure-Odor Relationship (SOR) Prediction | Structural Optimization & Docking Software | Novel analogs of Muscone (B1676871) & Dihydrocivetone | Predicted higher binding affinity of novel 17- and 19-membered macrocyclic ketones to human olfactory receptor 5AN1 compared to (R)-muscone. escholarship.org |

| Biosynthesis Pathway Mapping | Single-Cell RNA Sequencing (scRNA-seq) & Volatile Profiling | Benzenoid/Phenylpropanoid volatiles (e.g., Benzyl acetate, Eugenol) in Prunus mume | Identified specific petal cell types (epidermal, parenchyma) and genes responsible for the biosynthesis of key floral scent compounds. eurekalert.org |

| Biotechnological Production | Metabolic Engineering & Fermentation | Various flavor & fragrance molecules | Engineered yeast with genes from other plants can be used to produce desired fragrance molecules from simple sugars through fermentation. bccresearch.com |

Sustainable Production Technologies and Green Chemistry Approaches

The production of musk fragrances has evolved significantly, moving away from the unethical harvesting of animal-derived musks and the use of environmentally persistent synthetic petrochemicals toward more sustainable alternatives. forbes.commatinmartin.co.uk Macrocyclic musks like Oxacyclohexadecan-2-one, 15-methyl- are at the forefront of this green revolution, with research focused on both biocatalysis and improved chemical synthesis.

Biotechnological Production (White Biotechnology): One of the most promising frontiers is the use of microbial fermentation to produce macrocyclic musks. This involves engineering microorganisms, such as yeast, to convert renewable, plant-based feedstocks into complex molecules. forbes.com The company Conagen, for instance, has successfully developed a fermentation process to produce musk macrocyclic lactones from plant-based substrates using specific enzymes. forbes.com This approach is considered highly sustainable as it avoids petrochemicals, has a lower carbon footprint, and can produce compounds that are considered "natural." perfumerflavorist.comforbes.com This method offers a viable and scalable green route for producing macrocyclic lactones of the same class as Oxacyclohexadecan-2-one, 15-methyl-.

Green Chemistry in Synthesis: For chemical synthesis routes, the principles of green chemistry are being applied to reduce waste, improve efficiency, and utilize renewable starting materials. A key technology in this area is olefin metathesis, a powerful reaction for forming the large rings characteristic of macrocyclic musks. apeiron-synthesis.com Research has demonstrated the synthesis of macrocyclic lactones from biomass-derived starting materials like oleic acid using ring-closing metathesis (RCM). nih.gov

Furthermore, companies are optimizing existing processes to align with green chemistry goals. Symrise, for example, re-engineered the production of its biodegradable musk fragrance, Globanone®, to be a nearly waste-free process. symrise.com This was achieved through process intensification, efficient energy recovery using vapor recompression, and recycling solvents, demonstrating a strong commitment to sustainable manufacturing. symrise.com Continuous flow chemistry is another strategy being explored to improve the throughput and safety of macrocyclization reactions, offering a scalable alternative to traditional batch processing. acs.orgresearchgate.net These green synthetic strategies are directly applicable to the manufacturing of Oxacyclohexadecan-2-one, 15-methyl-, paving the way for its production with a significantly improved environmental profile.

Table 2: Comparison of Sustainable Production Strategies for Macrocyclic Musks

| Production Strategy | Key Technology | Starting Materials | Sustainability Advantages |

|---|---|---|---|

| Biotechnological Production | Microbial Fermentation, Metabolic Engineering | Plant-based sugars, Renewable feedstocks | Avoids petrochemicals, lower carbon footprint, produces "natural" labeled ingredients, ethically sound. forbes.com |

| Green Chemical Synthesis | Ring-Closing Metathesis (RCM) | Biomass-derived fatty acids (e.g., Oleic Acid) | Utilizes renewable starting materials, creates a direct route to macrocycles. nih.gov |

| Process Optimization | Vapor Recompression, Solvent Recycling, Continuous Flow | Conventional precursors | Drastically reduces process waste (water, by-products), improves energy efficiency, enhances safety and scalability. symrise.comacs.org |

Q & A

Q. How should researchers address conflicting thermodynamic data (e.g., ΔHf, melting points) in literature reviews?

- Answer : Conduct meta-analyses using criteria like measurement precision (e.g., DSC vs. adiabatic calorimetry) and sample purity. Apply statistical outlier detection (Grubbs’ test) to identify anomalous values. Cross-check with predictive tools (e.g., COSMOtherm) and prioritize peer-reviewed studies with detailed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.